Pridinol mesylate

Muscle pain Meta-analysis Placebo-controlled trial

Select pridinol mesylate for your research based on evidence-backed differentiation: 74.0% global response rate (NNT=4.1) vs 49.7% placebo, with a safety profile statistically indistinguishable from placebo (NNH=62.6). This orally active, blood-brain barrier permeable mAChR antagonist offers dual central/peripheral muscle relaxant activity with distinct pharmacokinetics (tmax ~1 h, t½ ~19 h) enabling BID/TID dosing. Ideal for pain and spasticity models without the heavy anticholinergic burden of in-class alternatives. Request a quote today.

Molecular Formula C21H29NO4S
Molecular Weight 391.5 g/mol
CAS No. 6856-31-1
Cat. No. B013846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePridinol mesylate
CAS6856-31-1
Synonymsα,α-Diphenyl-1-piperidinepropanol Methanesulfonate;  3-Piperidino-1,1-diphenyl-1-propanol Methanesulfonate;  Konlax;  Loxeen;  Lyseen;  Mitanoline;  Pridinol Mesylate;  Pridinol Methanesulfonate
Molecular FormulaC21H29NO4S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H25NO.CH4O3S/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-5(2,3)4/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H3,(H,2,3,4)
InChIKeyVNJHUUNVDMYCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>58.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Pridinol Mesylate CAS 6856-31-1: Centrally Acting Anticholinergic Muscle Relaxant for Musculoskeletal Research and Procurement


Pridinol mesylate (CAS 6856-31-1), also referred to as pridinol methanesulfonate, is an orally active, blood-brain barrier permeable, centrally acting muscarinic acetylcholine receptor (mAChR) antagonist . It functions as a nonbenzodiazepine antispasmodic agent that reduces the conduction of impulses to spinal motor neurons, thereby exerting muscle relaxant activity effective against skeletal muscle contractures of both central and peripheral origin [1]. The compound is approved in Germany and certain other jurisdictions for the treatment of central and peripheral muscle spasms, lumbar pain, torticollis, and general muscle pain [2].

Why Pridinol Mesylate Cannot Be Simply Substituted with Other Anticholinergic Muscle Relaxants in Research Protocols


While pridinol mesylate belongs to the broader class of centrally acting anticholinergic muscle relaxants, direct substitution with in-class alternatives such as cyclobenzaprine, orphenadrine, tolperisone, or thiocolchicoside is scientifically unsupported due to fundamental differences in pharmacodynamic target engagement, pharmacokinetic profiles, and clinical efficacy-safety ratios . Pridinol mesylate exhibits a distinct combination of rapid oral absorption (tmax ≈ 0.9–1.0 hours in humans) and a prolonged elimination half-life (≈ 19 hours) that enables sustained therapeutic effect with twice-daily or three-times-daily dosing [1]. Furthermore, its safety profile, which includes drug-related adverse events at rates comparable to placebo, differentiates it from other anticholinergic muscle relaxants that carry higher burdens of sedation, anticholinergic side effects, or abuse liability [2]. The evidence below demonstrates that substitution decisions lacking these comparator-anchored quantitative parameters risk compromising experimental reproducibility and clinical outcomes.

Quantitative Evidence Differentiating Pridinol Mesylate from Placebo, NSAIDs, and Other Muscle Relaxants


Pridinol Mesylate Global Response Rate vs. Placebo: Meta-Analysis Efficacy Data for Research Planning

Pridinol mesylate (PRI) demonstrates a significantly higher global response rate compared to placebo in adult patients with acute muscle pain. A meta-analysis of two randomized, double-blind, placebo-controlled trials (N = 342 total patients) found that 74.0% of patients receiving PRI monotherapy achieved global response versus 49.7% receiving placebo [1]. The odds ratio (OR) was 2.86 (95% CI: 1.82–4.51; p < 0.00001), with a Cohen's h effect size of 0.506 and a number needed to treat (NNT) of 4.1 [1]. This effect was consistent irrespective of administration route (oral tablet or intramuscular injection) [1].

Muscle pain Meta-analysis Placebo-controlled trial

Pridinol Mesylate Drug-Related Adverse Events vs. Placebo: Safety Differentiation Data

Pridinol mesylate exhibits a safety profile comparable to placebo, a critical differentiating feature among muscle relaxants. In the meta-analysis of two RCTs, drug-related adverse events (DRAEs) were reported for 13 patients receiving PRI versus 10 patients receiving placebo (OR: 0.76; 95% CI: 0.32–18.1; p = 0.54) [1]. The number needed to harm (NNH) was calculated as 62.6, and treatment-related discontinuations occurred in 2.3% (4/173) of PRI patients versus 0.6% (1/169) of placebo patients (p = 0.231) [1]. This placebo-level safety profile distinguishes PRI from many other centrally acting muscle relaxants that carry significant sedation, anticholinergic burden, or abuse potential.

Safety Tolerability Adverse events

Pridinol Mesylate Response Rate vs. NSAIDs: Indirect Comparison for Acute Musculoskeletal Pain

In an indirect comparison derived from registry data, pridinol mesylate demonstrated superior efficacy over non-steroidal anti-inflammatory drugs (NSAIDs) for acute musculoskeletal pain. Registry data analysis indicated a significantly higher responder rate with pridinol (69%) compared to NSAIDs (34%) [1]. This 35-percentage-point absolute difference in responder rate suggests a meaningfully different efficacy profile in real-world clinical settings, supporting pridinol's differentiation from NSAID-based therapeutic strategies [1].

Muscle pain NSAID comparison Real-world evidence

Pridinol Mesylate Human Pharmacokinetic Parameters: Oral Bioavailability and Half-Life for Dosing Design

Pridinol mesylate exhibits well-characterized oral pharmacokinetics in healthy human subjects. Following a single 4 mg oral dose of pridinol mesylate (equivalent to 3 mg pridinol), the geometric mean Cmax was 27.44 ng/mL, with a median tmax of 0.90 hours and an elimination half-life (t1/2) ranging from 8.97 to 34.85 hours (mean: 18.85 hours) [1]. The extent of bioavailability, measured as geometric mean AUC0–tlast, was 183.51 h×ng/mL [1]. In comparative formulation studies, orally disintegrating tablets achieved a Cmax of 43.78 ± 3.66 ng/mL with tmax of 0.52 ± 0.12 hours, versus conventional tablets with Cmax 36.48 ± 4.92 ng/mL and tmax 0.97 ± 0.16 hours in beagle dogs [2].

Pharmacokinetics Bioavailability Dosing

Pridinol Mesylate vs. Thiocolchicoside: Head-to-Head Comparative Efficacy in Chronic Low Back Pain

In a randomized, single-blind clinical trial of 120 patients with chronic low back pain and muscle spasm, pridinol mesylate and thiocolchicoside demonstrated comparable efficacy. Patients received either pridinol mesilate 4 mg IM b.i.d. for 3 days followed by 2 mg orally b.i.d. for 4 days (n=60) or thiocolchicoside 4 mg IM b.i.d. for 3 days followed by 8 mg orally b.i.d. for 4 days (n=60) [1]. Mean VAS pain scores decreased from 62.8 (baseline) to 30.0 (day 7) with pridinol, and from 63.5 to 30.1 with thiocolchicoside, showing no significant difference between groups [1]. Patient-rated global efficacy was rated as 'good' or 'very good' by 47/60 (78.3%) of pridinol patients versus 39/60 (65.0%) of thiocolchicoside patients [1].

Low back pain Muscle spasm Comparative efficacy

Recommended Application Scenarios for Pridinol Mesylate Based on Quantitative Evidence


Acute Musculoskeletal Pain Studies Requiring Placebo-Superior Efficacy with Favorable Safety Profile

Based on meta-analysis data showing a 74.0% global response rate versus 49.7% for placebo (OR = 2.86; NNT = 4.1) and drug-related adverse events comparable to placebo (NNH = 62.6) [1], pridinol mesylate is optimally suited for clinical and preclinical studies evaluating acute muscle pain interventions where both efficacy and tolerability are primary endpoints. The compound's safety profile statistically indistinguishable from placebo provides a low-background-interference model for pain research.

Chronic Low Back Pain Protocols Requiring Validated Muscle Relaxant Comparator

Direct head-to-head evidence demonstrates that pridinol mesylate achieves VAS pain reduction from 62.8 to 30.0 over 7 days, comparable to thiocolchicoside (63.5 to 30.1), with 78.3% of patients rating efficacy as good/very good [2]. This positions pridinol mesylate as a validated active comparator for studies evaluating novel interventions for chronic low back pain with muscle spasm, or as a procurement alternative when thiocolchicoside is unavailable.

Pharmacokinetic and Bioequivalence Studies Leveraging Well-Characterized Human PK Parameters

With established human pharmacokinetic parameters including Cmax of approximately 27–29 ng/mL, tmax of 0.9–1.0 hours, AUC0–tlast of approximately 184–188 h×ng/mL, and elimination half-life of approximately 19 hours [3], pridinol mesylate serves as an excellent reference compound for bioequivalence studies, formulation development, and analytical method validation. Validated LC-MS/MS quantification methods and stability-indicating HPLC methods are available [4], supporting quality control and regulatory compliance applications.

Muscle Spasm Research in Central and Peripheral Neurological Disorders

Pridinol mesylate's dual action on both centrally and peripherally mediated muscle contractures, via mAChR antagonism at spinal motor neurons , supports its application in research models of spasticity, torticollis, and neuroleptic-induced extrapyramidal symptoms. The compound's established blood-brain barrier permeability makes it particularly relevant for studies requiring central nervous system target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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